

3-Bromobenzene-1,2-diamine hydrochloride starting material

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromobenzene-1,2-diamine hydrochloride

Cat. No.: B1527134

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromobenzene-1,2-diamine Hydrochloride**: A Strategic Starting Material in Complex Molecule Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3-Bromobenzene-1,2-diamine hydrochloride**, a pivotal starting material for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explain the underlying chemical principles that make this molecule a versatile and strategic building block in modern organic synthesis.

Core Characteristics and Strategic Value

3-Bromobenzene-1,2-diamine hydrochloride (CAS No: 1187830-74-5) is the salt form of 3-bromo-o-phenylenediamine.[1][2][3] Its value in synthesis stems from the unique arrangement of its functional groups: two adjacent nucleophilic amino groups on an aromatic ring, accompanied by a strategically placed bromine atom. This trifunctional arrangement allows for a sequence of selective chemical transformations, making it a cornerstone in the construction of complex heterocyclic systems.

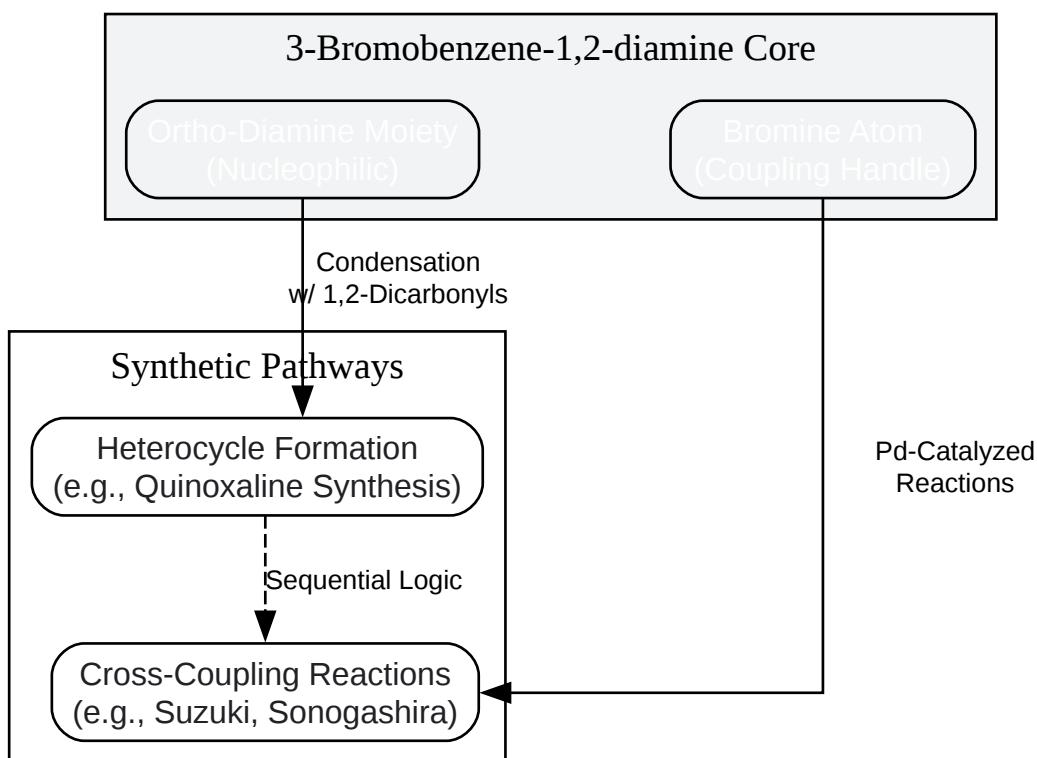
The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base, which can be more susceptible to aerial oxidation. For most synthetic applications, the free base is generated *in situ* by treatment with a mild base.

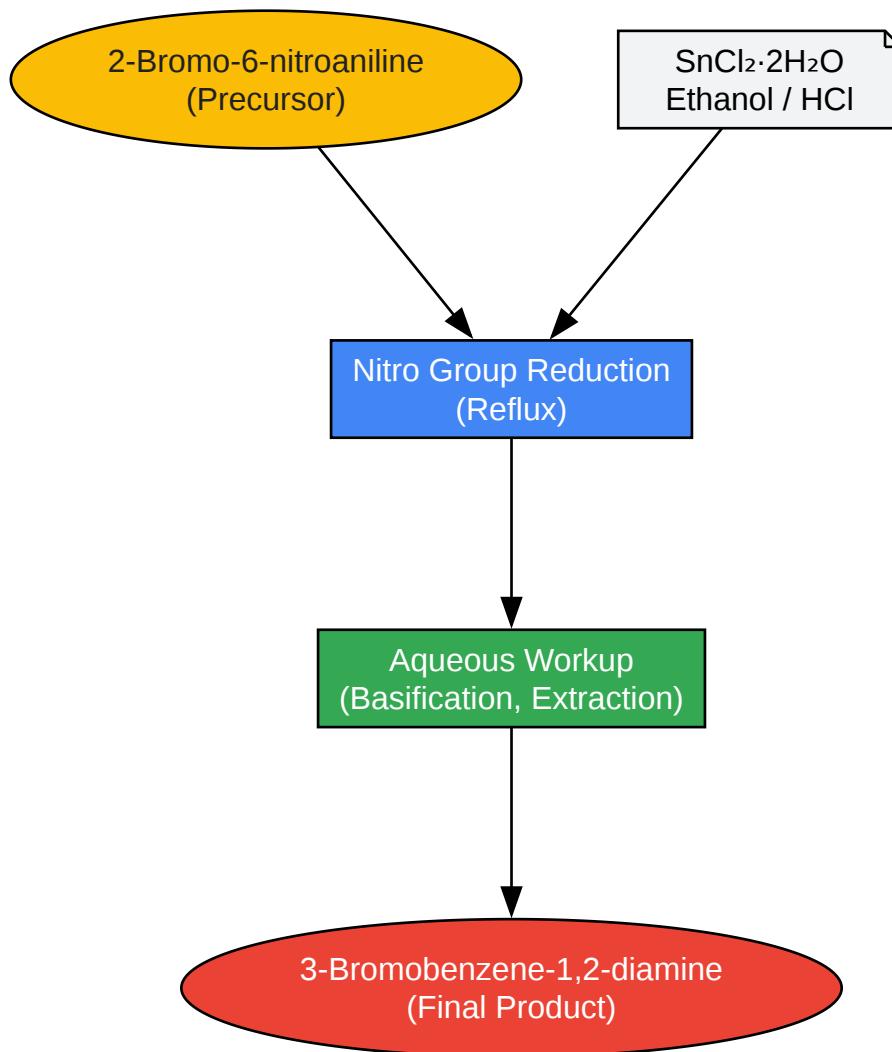
Physicochemical Properties

A clear understanding of the physical properties is the foundation for its effective use in the laboratory.

Property	Value	Source(s)
CAS Number	1187830-74-5	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₇ BrN ₂ ·HCl	[2] [5]
Molecular Weight	223.5 g/mol	[2] [3] [5]
Appearance	Typically a crystalline powder	[6]
Purity	Commonly available at $\geq 95\%$ or $\geq 98\%$	[2] [5]
Storage	Store at room temperature in a dry, well-ventilated place, away from incompatible materials. [2] [7] [8]	

Note: The free base, 3-Bromobenzene-1,2-diamine, has a CAS number of 1575-36-6 and a molecular weight of 187.04 g/mol .[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)


The Chemistry of Reactivity: A Tale of Three Functional Groups


The synthetic utility of this reagent is dictated by the interplay between the two amino groups and the bromine atom.

- The ortho-Diamine Moiety: This is the primary reactive center for building heterocyclic rings. The two adjacent amino groups are perfectly poised to undergo condensation reactions with 1,2-dielectrophilic species (like α -dicarbonyls or their equivalents) to form stable six-membered rings, most notably quinoxalines.[\[9\]](#)
- The Bromine Atom: As a halogen on an aromatic ring, the bromine atom serves two main purposes. Firstly, it acts as a crucial handle for carbon-carbon and carbon-heteroatom bond

formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[9] Secondly, its electron-withdrawing inductive effect modulates the reactivity of the aromatic ring.

This dual functionality allows for a logical and efficient synthetic strategy: first, leverage the diamine to construct the core heterocyclic scaffold, and then, in a subsequent step, use the bromine atom to introduce further complexity and build out the target molecule.

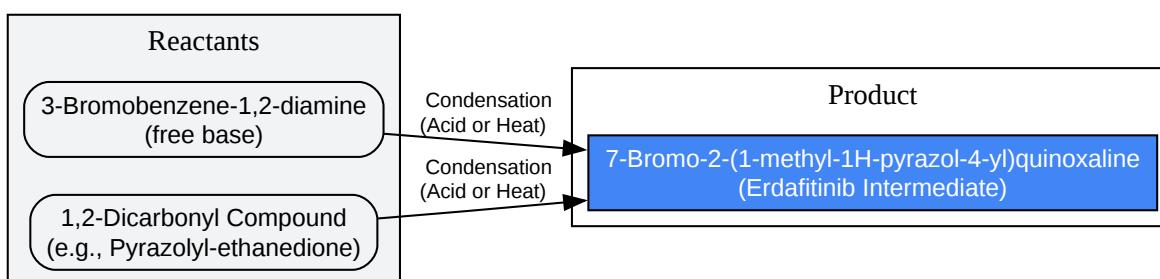
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound via nitro reduction.

Experimental Protocol: Reduction of 2-Bromo-6-nitroaniline

This protocol is adapted from established chemical principles for nitro group reductions. [6]

- Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-bromo-6-nitroaniline (1.0 eq) in ethanol.
- Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) to the suspension. Cautiously add concentrated hydrochloric acid.


- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
- Quenching & Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour it over crushed ice and basify with a concentrated sodium hydroxide solution until the tin salts precipitate.
- Extraction: Extract the aqueous layer multiple times with an organic solvent, such as ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Key Applications in Drug Development

The true value of **3-Bromobenzene-1,2-diamine hydrochloride** is demonstrated in its application as a scaffold for building bioactive molecules.

Application 1: Synthesis of Quinoxaline Intermediates

Quinoxalines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The synthesis of a key intermediate for the drug Erdafitinib serves as an excellent example. [9] Reaction: Condensation with 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-dione.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of a quinoxaline intermediate.

- Setup: Dissolve **3-Bromobenzene-1,2-diamine hydrochloride** (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid). Add a mild base (e.g., sodium bicarbonate, 1.1 eq) to generate the free diamine in situ.
- Addition: Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.
- Reaction: Stir the mixture at room temperature or heat gently. The reaction is often rapid and can be monitored by TLC.
- Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. Alternatively, the solvent can be removed in *vacuo*, and the residue purified by recrystallization or column chromatography to yield the pure quinoxaline product.

Application 2: Synthesis of Benzotriazole Analogues

Benzotriazoles are another class of heterocycles with significant biological activity. They are often investigated as potential protein kinase inhibitors. [9] The synthesis involves the reaction of the ortho-diamine with a nitrosating agent, such as sodium nitrite, under acidic conditions.

- Setup: Dissolve **3-Bromobenzene-1,2-diamine hydrochloride** (1.0 eq) in aqueous acetic acid or dilute HCl and cool the solution to 0-5 °C in an ice bath.
- Diazotization: Slowly add a solution of sodium nitrite (NaNO_2 , 1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
- Reaction: Stir the reaction mixture at low temperature for a specified period until the formation of the triazole is complete (monitor by TLC).
- Isolation: The benzotriazole product often precipitates from the aqueous reaction mixture and can be collected by vacuum filtration. Wash the solid with cold water and dry to obtain the final product.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is paramount.

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. [7] Work should be conducted in a well-ventilated area or a

chemical fume hood to avoid inhalation of dust or vapors. [7][13]* Hazards: This compound is harmful if swallowed, inhaled, or in contact with skin. [7][10] It can cause serious eye irritation and skin irritation. [7][10]* First Aid:

- Skin Contact: Wash off immediately with soap and plenty of water. [8][13] * Eye Contact: Flush eyes with water for at least 15 minutes. [8][13] * Inhalation: Move the person to fresh air. [8][13] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [13] * In all cases of exposure, seek immediate medical attention. [8][13]* Storage: Keep the container tightly closed and store in a dry, well-ventilated place away from heat and sources of ignition. [8][13]* Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. [7] Collect the material in a sealed container for proper disposal. [7][13]

Conclusion

3-Bromobenzene-1,2-diamine hydrochloride is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and logical pathway to complex molecular architectures. Its dual reactivity—the ability to form heterocyclic cores via its diamine functionality and the capacity for further elaboration through its bromine handle—makes it an indispensable tool for medicinal chemists and researchers. A thorough understanding of its properties, reactivity, and handling requirements enables its safe and effective application in the synthesis of novel therapeutics and advanced materials.

References

- 3-Bromobenzene-1, 2-diamine HCl Product Page. Stancalabs. [\[Link\]](#)
- 3-Bromobenzene-1,2-diamine Compound Summary.
- 3-Bromobenzene-1,2-diamine HCl Product Page. P212121 Store. [\[Link\]](#)
- 3-Bromobenzene-1,2-diol Overview. Chemsr. [\[Link\]](#)
- Optimized synthesis of 3,6-dibromobenzene-1,2-diamine (2) and 5,8-dibromo-2,3-dihexylquinoxaline (Br2Qx).
- 3-Bromobenzene-1,2-diamine Product Page.
- **3-Bromobenzene-1,2-diamine hydrochloride** Product Page. Autech Industry Co.,Ltd. [\[Link\]](#)
- Benzene-1,2-diamine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alchempharmtech.com [alchempharmtech.com]
- 2. calpaclab.com [calpaclab.com]
- 3. store.p212121.com [store.p212121.com]
- 4. biomall.in [biomall.in]
- 5. 3-Bromobenzene-1,2-diamine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Buy 3-Bromobenzene-1,2-diamine | 1575-36-6 [smolecule.com]
- 10. 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1575-36-6|3-Bromobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. gustavus.edu [gustavus.edu]
- To cite this document: BenchChem. [3-Bromobenzene-1,2-diamine hydrochloride starting material]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1527134#3-bromobenzene-1-2-diamine-hydrochloride-starting-material>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com